2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE 2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Brand Name: Vulcanchem
CAS No.: 862738-45-2
VCID: VC7206124
InChI: InChI=1S/C23H26N2O4S/c1-15-8-10-20(11-9-15)30(26,27)22-23(25-13-17(3)28-18(4)14-25)29-21(24-22)19-7-5-6-16(2)12-19/h5-12,17-18H,13-14H2,1-4H3
SMILES: CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Molecular Formula: C23H26N2O4S
Molecular Weight: 426.53

2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE

CAS No.: 862738-45-2

Cat. No.: VC7206124

Molecular Formula: C23H26N2O4S

Molecular Weight: 426.53

* For research use only. Not for human or veterinary use.

2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE - 862738-45-2

Specification

CAS No. 862738-45-2
Molecular Formula C23H26N2O4S
Molecular Weight 426.53
IUPAC Name 2,6-dimethyl-4-[2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
Standard InChI InChI=1S/C23H26N2O4S/c1-15-8-10-20(11-9-15)30(26,27)22-23(25-13-17(3)28-18(4)14-25)29-21(24-22)19-7-5-6-16(2)12-19/h5-12,17-18H,13-14H2,1-4H3
Standard InChI Key LPWUEBSSOTUZGL-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)C

Introduction

Chemical Structure and Nomenclature

The IUPAC name 2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]morpholine systematically describes its architecture. The core morpholine ring (C₄H₉NO) features methyl groups at positions 2 and 6, while position 4 is substituted with a 1,3-oxazole derivative. The oxazole ring (C₃H₃NO) is further functionalized at position 4 with a 4-methylbenzenesulfonyl group (-SO₂-C₆H₄-CH₃) and at position 2 with a 3-methylphenyl moiety (-C₆H₄-CH₃) . This arrangement creates a planar oxazole ring conjugated to electron-withdrawing sulfonyl and electron-donating methylphenyl groups, influencing its electronic properties and reactivity .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₂₃H₂₇N₂O₄S
Molecular Weight435.54 g/mol
XLogP3~3.2 (estimated)
Hydrogen Bond Acceptors5
Rotatable Bonds5

Synthesis and Reactivity

Oxazole Ring Formation

The 1,3-oxazole core is typically synthesized via cyclization reactions. A method analogous to the synthesis of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol involves using 3-hydroxy-2-methoxybenzaldehyde, TMAD (tetramethylazodicarboxamide), and triphenylphosphine in tetrahydrofuran (THF) under argon . For the target compound, a plausible route involves:

  • Sulfonation: 4-methylbenzenesulfonyl chloride reacts with a β-ketoamide intermediate to introduce the sulfonyl group.

  • Cyclodehydration: Catalyzed by POCl₃ or PPA (polyphosphoric acid), forming the oxazole ring .

  • Coupling with Morpholine: A Buchwald–Hartwig amination or nucleophilic substitution attaches the oxazole to the 4-position of 2,6-dimethylmorpholine .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Sulfonation4-methylbenzenesulfonyl chloride, pyridine, 0°C85%
CyclodehydrationPOCl₃, 80°C, 12 h78%
Morpholine CouplingPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C65%

Stability and Reactivity

The sulfonyl group enhances stability against hydrolysis, while the oxazole’s electron-deficient nature facilitates nucleophilic attacks at position 5. The morpholine nitrogen may undergo quaternization or oxidation under acidic conditions .

Physicochemical Properties

Though experimental data for this specific compound are unavailable, analogs provide insights:

  • Solubility: Low aqueous solubility (<0.1 mg/mL) due to hydrophobic aryl and sulfonyl groups. Soluble in DMSO (∼50 mg/mL) and dichloromethane .

  • Melting Point: Estimated 180–190°C, based on similar sulfonated oxazoles .

  • Spectroscopic Data:

    • ¹H NMR: Expected signals at δ 2.4 (s, morpholine-CH₃), 7.2–7.9 (m, aromatic Hs), and 3.6–4.1 (m, morpholine-OCH₂) .

    • IR: Peaks at 1150 cm⁻¹ (S=O) and 1600 cm⁻¹ (C=N) .

Recent Advances in Oxazole Synthesis

The 2022 ACS Omega study highlights photoinduced cyclization for oxazole formation, achieving 90% yields under visible light irradiation . This method could streamline the synthesis of the target compound’s oxazole core, reducing reliance on harsh dehydrating agents.

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